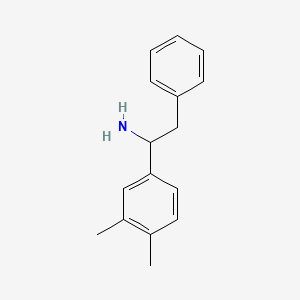

1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine

Description

1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine is a substituted phenylethylamine derivative characterized by a 3,4-dimethylphenyl group attached to the ethylamine backbone. The 3,4-dimethyl substitution pattern on the aromatic ring is known to influence electronic and steric properties, affecting solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-12-8-9-15(10-13(12)2)16(17)11-14-6-4-3-5-7-14/h3-10,16H,11,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHHNNTWIYOYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine can be synthesized through several synthetic routes. One common method involves the reductive amination of 3,4-dimethylphenylacetone with phenethylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst like acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient processes. One such method could be the catalytic hydrogenation of the corresponding imine intermediate, formed by the condensation of 3,4-dimethylphenylacetone and phenethylamine. This process can be optimized for large-scale production by using continuous flow reactors and suitable catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Corresponding alcohols or secondary amines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be studied for its potential biological activity, including its interaction with various biological targets.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing their signaling pathways.

Comparison with Similar Compounds

Pyrazoline Derivatives

Three pyrazoline derivatives synthesized from (3,4-dimethylphenyl)hydrazine and substituted chalcones () provide insights into the impact of substituents on physical and spectroscopic properties:

| Compound Name | Substituent (5-position) | Melting Point (°C) | Rf Value | Yield (%) | Key Spectral Data (EIMS m/z) |

|---|---|---|---|---|---|

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | 4-butyloxyphenyl | 126–130 | 0.87 | 84–86 | Molecular ion peak confirmed |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | 4-pentyloxyphenyl | 121–125 | 0.89 | 84–86 | Molecular ion peak confirmed |

| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | 4-heptanoyloxyphenyl | 121–125 | 0.89 | 84–86 | Molecular ion peak confirmed |

Key Observations :

Substituted Phenyl Ethylamine Hydrochlorides

Hydrochloride salts of structurally related amines () demonstrate the influence of substituent position and stereochemistry:

Key Observations :

Fluorinated and Trifluoromethyl Analogues

Fluorinated analogs () highlight electronic effects:

| Compound Name | Substituent(s) | Molecular Formula | Key Data (MS, Yield) |

|---|---|---|---|

| 1-(2-Fluorophenyl)-2-phenyl-N-((R)-1-phenylethyl)ethanamine | 2-fluorophenyl, phenylethyl | C22H22FN | MS: m/z 308.1 [M+H]+; Yield: 84% |

| 1-(3,4-Difluorophenyl)-2-methylbutan-1-amine | 3,4-difluorophenyl | C11H15F2N | Molecular weight: 199.2; Supplier data |

| (4-Methylphenyl)methylamine | 4-methylphenyl, trifluoromethyl | C17H18F3N | Molecular weight: 293.3; Structural complexity reduces synthetic yield |

Biological Activity

1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine, also known as a substituted phenethylamine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its interactions with biological targets, particularly in relation to neurotransmitter systems.

The compound's chemical structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may exhibit different biological activities.

Common Reactions

- Oxidation : Can yield ketones or aldehydes using oxidizing agents.

- Reduction : Can produce alcohols or amines with reducing agents like lithium aluminum hydride.

- Substitution : The amine group can participate in nucleophilic substitution reactions.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It may act as a ligand that modulates the activity of neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Biological Activity

Research indicates that this compound may possess notable pharmacological properties:

- Neurotransmitter Interaction : It is hypothesized to interact with serotonin and dopamine receptors, potentially influencing mood and behavior.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines.

- Anti-inflammatory Effects : The compound may activate pathways that lead to increased synthesis of anti-inflammatory proteins.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their mechanisms:

- In Vitro Studies : Research has shown that certain derivatives demonstrate potent inhibitory activity against human class I histone deacetylases (HDACs), which are implicated in cancer progression. For example, a related compound displayed significant antitumor activity in xenograft models, indicating potential therapeutic applications in oncology .

- Pharmacokinetics : Studies on the pharmacokinetic profiles of similar compounds have revealed favorable absorption and distribution characteristics, suggesting that structural modifications can enhance bioavailability and efficacy .

- Enzyme Interaction : Investigations into the enzyme interactions have shown that these compounds can modulate enzyme activity related to metabolic pathways, further supporting their potential as drug candidates .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(3,4-Dimethylphenyl)-2-phenylethan-1-amine?

- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor or alkylation of a primary amine. For enantioselective synthesis, chiral auxiliaries like (S)-α-methylbenzylamine (e.g., L-1-Phenylethylamine) are employed to resolve racemic mixtures using tartaric acid derivatives . Structural analogs, such as (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine, highlight the use of phenylacetylene intermediates and stereospecific catalysts to introduce methyl and phenyl groups .

Q. Which spectroscopic techniques are recommended for structural elucidation?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (e.g., SHELXL/SHELXS) for single-crystal refinement to determine bond lengths, angles, and stereochemistry .

- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups and regiochemistry. For example, aromatic protons in the 3,4-dimethylphenyl group appear as distinct splitting patterns.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritant properties noted in structurally similar amines) .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Emergency procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Use fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can enantiomeric excess be optimized in asymmetric synthesis?

- Methodological Answer :

- Chiral resolution : Use (R)- or (S)-tartaric acid to separate enantiomers via diastereomeric salt formation .

- Catalytic asymmetric hydrogenation : Employ transition metal catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates stereoselectively.

- Analytical validation : Chiral HPLC with polysaccharide columns or polarimetry quantifies enantiomeric ratios.

Q. How should discrepancies in receptor binding affinity data be resolved?

- Methodological Answer :

- Purity verification : Use HPLC (≥98% purity) to rule out contaminants affecting assay results .

- Assay standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO concentration ≤1%).

- Comparative studies : Compare with analogs (e.g., (R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride) to identify structural determinants of binding .

Q. What computational methods predict metabolic stability in structural analogs?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS.

- QSAR modeling : Use descriptors like logP and Hammett constants to correlate substituent effects (e.g., methyl vs. methoxy groups) with metabolic half-life .

- Docking simulations : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.

Q. How does steric hindrance from the 3,4-dimethyl group influence reactivity?

- Methodological Answer :

- Kinetic studies : Compare reaction rates with unsubstituted phenethylamine analogs in nucleophilic substitution or oxidation reactions.

- Crystallographic analysis : Use SHELX-refined structures to measure torsional angles and steric bulk effects on transition states .

- DFT calculations : Model electronic and steric contributions to activation energies (e.g., in reductive amination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.